molecular formula C3H6O2S B8630087 O,O'-Dimethyl monothiocarbonate CAS No. 1115-13-5

O,O'-Dimethyl monothiocarbonate

Cat. No.: B8630087
CAS No.: 1115-13-5
M. Wt: 106.15 g/mol
InChI Key: BJIKOZOULYUROB-UHFFFAOYSA-N
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Description

O,O'-Dimethyl monothiocarbonate, with the molecular formula C3H6O2S and a molecular weight of 106.144 g/mol, is an organosulfur compound characterized by its -OC(=S)O- structural unit . It is also known as O,O'-Dimethyl carbonothioate and is registered under CAS Number 1115-13-5 . This compound serves as a versatile and valuable intermediate in organic synthesis and materials science research due to the unique electrophilicity of its carbon atom and the distinct nucleophilicity of its sulfur atom . Its primary research value lies in its application as a synthetic building block for constructing a diverse range of sulfur-containing molecules, including thioethers, thioesters, and cyclic thiocarbonates . The strong coordination capacity of the sulfur atom also makes this compound of interest in the development of organometallic complexes . Recent scientific investigations have utilized advanced techniques such as photoelectron spectroscopy and photoionization mass spectrometry to elucidate its electronic structure and geometric properties, providing deeper insights into its reactivity . A 2024 patent also describes an innovative and efficient preparation method using a multi-component reaction of a silyl ether, elemental sulfur, and a difluorocarbene reagent, which avoids the use of traditional, highly toxic reagents like thiophosgene . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should refer to the available Material Safety Data Sheet (MSDS) for complete safety and handling information prior to use .

Properties

CAS No.

1115-13-5

Molecular Formula

C3H6O2S

Molecular Weight

106.15 g/mol

IUPAC Name

dimethoxymethanethione

InChI

InChI=1S/C3H6O2S/c1-4-3(6)5-2/h1-2H3

InChI Key

BJIKOZOULYUROB-UHFFFAOYSA-N

Canonical SMILES

COC(=S)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Structure and Bonding

  • O,O'-Dimethyl Monothiocarbonate: Contains a central thiocarbonate group (-O-C(=S)-O-) with methyl groups. The C=S bond (thione) confers distinct reactivity compared to C=O .
  • Dimethyl Carbonate (DMC) : Features a carbonate group (-O-C(=O)-O-) with methyl substituents. The C=O bond is shorter and more polar than C=S, leading to higher thermal stability .
  • Dimethyl Dithiocarbonate: Contains a dithiocarbonate group (-S-C(=S)-S-), offering enhanced nucleophilicity and lower thermal stability compared to monothiocarbonates .
Compound Functional Group Bond Length (C=X, Å) Key Reactivity Traits
This compound -O-C(=S)-O- ~1.61 (C=S) Susceptible to O/S ERs, nucleophilic S
Dimethyl Carbonate -O-C(=O)-O- ~1.21 (C=O) Resists O/S ERs, hydrolytically stable
Dimethyl Dithiocarbonate -S-C(=S)-S- ~1.61 (C=S) Prone to S-S cleavage, high reactivity

Physical and Thermal Properties

  • Glass Transition Temperature (Tg): Poly(trimethylene monothiocarbonate) (PTMMTC): Tg ≈ −17 to −25°C. Poly(trimethylene carbonate) (PTMC): Tg ≈ −25°C . Sulfur incorporation slightly elevates Tg due to increased chain rigidity but reduces crystallinity compared to dithiocarbonates .
  • Thermal Degradation :

    • PTMMTC degrades at 228.5°C (onset), whereas PTMC degrades at 197°C .
    • Dithiocarbonates degrade at lower temperatures (~150–180°C) due to weaker S-S bonds .
Polymer Tg (°C) Degradation Onset (°C) Crystallinity
PTMMTC −17 to −25 228.5 Semi-crystalline (≤71%)
PTMC −25 197 Amorphous
Poly(dithiocarbonate) −41 150–180 Low

Regioselectivity in Copolymerization

Monothiocarbonates derived from COS and epoxides exhibit regioselectivity influenced by catalyst steric/electronic effects. Cr-salen catalysts favor tail-to-head (TH) linkages (>98%) due to controlled nucleophilic attack at the epoxide’s methylene carbon .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for O,O'-Dimethyl monothiocarbonate, and how do reaction conditions influence product purity?

  • Methodological Answer : this compound is synthesized via hydrolysis of carbonyl sulfide (OCS) under alkaline conditions, where monothiocarbonate forms as a transient intermediate . For cyclic monothiocarbonates, ring-opening polymerization (ROP) using catalysts like potassium tert-butoxide (KOtBu) at 0°C in THF is effective, yielding polymers with controlled molecular weights (e.g., Mn = 18.0 kg mol⁻¹, Đ = 1.5) . Reaction temperature and pH significantly affect purity; for example, acidic conditions promote unimolecular hydrolysis, while alkaline conditions stabilize monothiocarbonate intermediates. Purification via fractional distillation (boiling point ~72.4°C) or chromatography is recommended to isolate the compound from byproducts like trithiocarbonate .

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